3-(Bromomethyl)-2-chlorophenol
Description
3-(Bromomethyl)-2-chlorophenol is a halogenated phenolic compound with the molecular formula C₇H₆BrClO. bldpharm.com Its structure, featuring a phenol (B47542) ring substituted with both a chlorine atom and a bromomethyl group, makes it a valuable intermediate in various synthetic pathways. The interplay of these functional groups provides multiple reaction sites, allowing for a range of chemical transformations.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrClO |
| Molecular Weight | 221.48 g/mol |
| IUPAC Name | This compound |
This data is compiled from available chemical supplier information. bldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2 |
InChI Key |
XAVZZSPSHYRDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl 2 Chlorophenol and Analogues
Direct Bromomethylation Approaches
Direct bromomethylation involves the introduction of a bromomethyl group onto a phenol (B47542) in a single step. These methods are often efficient but can present challenges in controlling the position of the incoming group on the aromatic ring.
In the case of 2-chlorophenol (B165306), the hydroxyl group's powerful activating effect dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The para position (position 4) is sterically accessible. One of the ortho positions is blocked by the chlorine atom (position 2), leaving the other ortho position (position 6) as a potential site for substitution. Therefore, direct electrophilic attack on 2-chlorophenol would be expected to yield substitution at the para and the available ortho positions.
Radical bromination offers a method for the formation of a bromomethyl group from a methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine and a radical initiator such as azobisisobutyronitrile (AIBN), is a classic example of this type of transformation. thermofisher.comorganic-chemistry.org This method is particularly suited for the bromination of allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediate. organic-chemistry.org
To synthesize 3-(bromomethyl)-2-chlorophenol using this strategy, the necessary precursor would be 2-chloro-3-methylphenol. The reaction proceeds via a free-radical chain mechanism. mychemblog.com A radical initiator, upon heating or irradiation, generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group of 2-chloro-3-methylphenol to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source (Br2, which is present in low concentrations from the reaction of NBS with trace HBr) to yield the desired this compound and a new bromine radical, which continues the chain reaction. mychemblog.com
A potential side reaction in this process is electrophilic aromatic substitution on the phenol ring, especially given the presence of the activating hydroxyl group. gla.ac.uk Toluene itself can be susceptible to ring bromination under these conditions, suggesting that the more activated 2-chloro-3-methylphenol ring could also undergo this competing reaction. gla.ac.uk The choice of solvent is crucial; non-polar solvents like carbon tetrachloride are often used to minimize ionic side reactions. organic-chemistry.org
| Substrate | Initiator | Solvent | Product | Observations | Reference |
|---|---|---|---|---|---|
| para-Substituted Toluenes | AIBN or Light | CCl4 | para-Substituted Benzyl (B1604629) Bromides | Reaction is selective for the benzylic position. | gla.ac.uk |
| Toluene | AIBN and/or Light | CCl4 | Mixture of 2-bromotoluene and 2,6-dibromotoluene | Toluene was too activated, leading to aromatic substitution instead of benzylic bromination. | gla.ac.uk |
The bromomethylation of aromatic compounds can also be achieved using a mixture of formaldehyde (B43269) and hydrogen bromide. manac-inc.co.jp This method is advantageous in cases where radical bromination of a corresponding methylarene is not effective. manac-inc.co.jp The reaction proceeds through the generation of a hydroxymethyl cation or a related electrophilic species from formaldehyde and HBr, which then attacks the aromatic ring in an electrophilic aromatic substitution. The resulting hydroxymethylated intermediate is then converted to the bromomethyl derivative.
For phenols, this reaction can result in ortho-bromomethylation. manac-inc.co.jp However, for phenols that are highly activated, aromatic ring bromomethylation can become a competing and even preferential reaction pathway. manac-inc.co.jp Therefore, careful control of the reaction conditions is necessary to favor the desired bromomethylation of the aromatic ring. It is also noted that phenols may undergo bromomethylation at the hydroxyl group rather than the aromatic ring under certain conditions. manac-inc.co.jp
| Substrate Type | Reagents | Primary Product | Key Considerations | Reference |
|---|---|---|---|---|
| Aromatic Hydrocarbons | Formaldehyde, HBr | Benzyl Bromide | Offers high yields. | manac-inc.co.jp |
| Phenols | Formaldehyde, HBr | ortho-Bromomethylated Phenol | Risk of preferential aromatic ring bromomethylation in activated phenols. | manac-inc.co.jp |
| Alcohols | Paraformaldehyde, HBr | Bromomethyl Ether | High yields are achievable. | manac-inc.co.jp |
The regioselectivity of bromomethylation on substituted phenols is governed by the electronic and steric effects of the substituents already present on the aromatic ring. The hydroxyl group is a potent activating group that directs incoming electrophiles to the ortho and para positions. A chloro substituent is deactivating but also directs to the ortho and para positions. When multiple directing groups are present, their effects can be either reinforcing or conflicting. quora.com
In the context of producing this compound via direct bromomethylation of 2-chlorophenol, the directing effects of both the hydroxyl and chloro groups would favor substitution at positions 4 and 6. To achieve substitution at the 3-position, a different precursor and strategy are required.
For the radical bromination of a precursor like 2-chloro-3-methylphenol, the regioselectivity is not about the position on the aromatic ring but rather the selective bromination of the methyl group over ring substitution.
Precursor-Based Synthetic Routes
This approach involves the synthesis of a precursor molecule that already contains the desired carbon skeleton, followed by a chemical transformation to introduce the bromine atom.
The direct bromination of 2-chlorophenol with a brominating agent such as bromine (Br2) results in electrophilic aromatic substitution on the phenol ring. google.comgoogle.com This does not generate a bromomethyl group. The hydroxyl and chloro substituents direct the incoming bromine atom to the positions ortho and para to the hydroxyl group. This would lead to the formation of brominated chlorophenols, such as 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol. google.com
To synthesize this compound, a precursor that already possesses a methyl group at the 3-position, namely 2-chloro-3-methylphenol, is necessary. The subsequent bromination of this precursor would then proceed via a radical mechanism as described in section 2.1.2 to introduce the bromine atom onto the methyl group.
| Reagents | Solvent | Temperature | Major Products | Yield of 4-bromo-2-chlorophenol | Reference |
|---|---|---|---|---|---|
| Bromine | Carbon Tetrachloride | Room Temperature | 4-bromo-2-chlorophenol | 87% | google.com |
| Bromine, Triethylamine hydrochloride | Chlorobenzene | Not specified | 4-bromo-2-chlorophenol | 99.1% | google.com |
Transformations from Related Halogenated Phenol Derivatives
The most direct synthetic route to this compound involves the benzylic bromination of a corresponding methyl-substituted phenol. The logical precursor for this transformation is 2-chloro-3-methylphenol. This reaction proceeds via a free-radical mechanism, which selectively targets the methyl group for halogenation over the activated aromatic ring.
A common and effective reagent for this type of benzylic bromination is N-Bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and conducted under irradiation with light. This method is analogous to the synthesis of other bromomethylated aromatic compounds, such as 3-bromomethyl-7-chlorobenzo[b]thiophene, which is prepared from its 3-methyl precursor using NBS and benzoyl peroxide under irradiation google.com. The use of a non-polar solvent like carbon tetrachloride has been traditional, though greener alternatives are now sought google.com.
It is crucial to control the reaction conditions to prevent side reactions. The primary challenge is the potential for electrophilic substitution on the phenol ring itself. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions youtube.com. While the free-radical conditions for benzylic bromination are designed to minimize this, competing reactions can occur. For instance, phenols can be readily brominated on the aromatic ring using molecular bromine or NBS under different conditions, often without the need for a catalyst due to the highly activated nature of the ring youtube.combeilstein-journals.org. Methods for the regioselective ortho-bromination of para-substituted phenols using NBS have been developed, highlighting the reactivity of the aromatic core nih.gov.
Another potential transformation pathway involves the ortho-bromomethylation of the phenolic hydroxyl group itself, which can occur when phenols are treated with reagents like paraformaldehyde and hydrogen bromide, yielding a bromomethyl ether manac-inc.co.jp. However, for phenols with activating substituents, bromomethylation of the aromatic ring can occur preferentially manac-inc.co.jp.
Table 1: General Conditions for Benzylic Bromination of Methylated Phenols
| Parameter | Typical Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Precursor | A methyl-substituted phenol (e.g., 2-chloro-3-methylphenol) | Provides the carbon backbone and methyl group for bromination. | google.com |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine for a selective radical reaction. | google.com |
| Initiator | Benzoyl peroxide or AIBN; Light (e.g., bulb irradiation) | Initiates the free-radical chain reaction. | google.com |
| Solvent | Non-polar solvents (e.g., n-heptane, carbon tetrachloride) | Facilitates the radical pathway and minimizes ionic side reactions. | google.com |
| Temperature | Reflux/Boiling point of the solvent | Provides energy to sustain the chain reaction. | google.com |
Green Chemistry Principles in the Synthesis of Bromomethyl Phenols
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact. This involves the use of alternative energy sources, environmentally benign solvents and catalysts, and designing reactions that maximize the incorporation of starting materials into the final product.
Microwave and Ultrasound-Assisted Protocols
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. These techniques can significantly reduce reaction times, improve product yields, and enhance selectivity compared to conventional heating methods .
Microwave-assisted synthesis has been successfully applied to produce phenols and anilines from activated aryl halides in high yields without the need for organic solvents or transition metal catalysts nih.gov. The rapid, localized heating provided by microwaves can accelerate reaction rates dramatically. For instance, the synthesis of various quinoline and coumarin derivatives, some involving bromomethyl intermediates, demonstrated significantly better yields and shorter reaction times under microwave irradiation compared to traditional heating . This suggests that the benzylic bromination of 2-chloro-3-methylphenol could potentially be optimized using a microwave-assisted protocol to reduce energy consumption and reaction duration.
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method has been widely used for the extraction of phenolic compounds from natural sources, demonstrating its ability to disrupt cell structures and improve mass transfer nih.govfrontiersin.orgplos.orgmdpi.com. In synthetic applications, ultrasound can accelerate heterogeneous reactions. For example, the synthesis of aromatic polyformals from bisphenols and methylene bromide has been successfully conducted under ultrasonic irradiation scispace.com. This approach could be beneficial for reactions involving solid reagents like NBS, potentially improving reaction efficiency.
Solvent-Free and Catalytic Approaches
Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. This can be achieved through solvent-free reactions or by using environmentally benign solvents like water or ethanol.
Catalytic approaches offer a route to milder and more selective transformations. For the bromination of phenols, visible-light photoredox catalysis has been developed as a mild and efficient method. beilstein-journals.orgresearchgate.net This technique can generate bromine in situ under operationally simple conditions, avoiding the direct handling of hazardous bromine reagents. beilstein-journals.orgresearchgate.net While typically used for ring bromination, the principles of photoredox catalysis are being expanded to a wide range of radical reactions. Furthermore, novel catalytic systems, such as the use of ZnAl–BrO₃⁻–layered double hydroxides with KBr, have been developed for the regioselective monobromination of phenols, featuring cheap reagents and mild conditions mdpi.com. The development of selective catalysts for benzylic bromination remains an area of active research.
Atom Economy and Waste Minimization in Bromomethylation Reactions
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product chegg.commonash.edu. A high atom economy indicates minimal waste generation monash.edu.
The conventional benzylic bromination of a methylphenol with NBS has a suboptimal atom economy. For every mole of the bromomethylated product formed, one mole of succinimide is generated as a byproduct. Since the molar mass of succinimide is significant, this constitutes a substantial amount of waste that is not incorporated into the final product.
The calculation for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chegg.com
Table 2: Theoretical Atom Economy for the Bromination of 2-chloro-3-methylphenol
| Brominating Agent | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2-chloro-3-methylphenol + NBS | This compound | Succinimide | 55.9% |
| Molecular Bromine (Br₂) | 2-chloro-3-methylphenol + Br₂ | This compound | Hydrogen Bromide (HBr) | 73.6% |
Note: Calculations are based on the molecular weights of the reactants and desired product, assuming a 1:1 stoichiometry for the main transformation.
As shown in Table 2, using molecular bromine (Br₂) for the bromination reaction would theoretically have a higher atom economy than using NBS. However, reactions with Br₂ are often less selective for benzylic bromination and can lead to undesired ring substitution, making NBS the preferred reagent for control and selectivity despite its lower atom economy cambridgescholars.com.
Waste minimization also involves the treatment of waste streams. In the broader context of phenol synthesis and manufacturing, methods are being developed to treat phenolic waste, such as enzymatic removal from wastewater or advanced oxidative processes, which align with the green chemistry goal of preventing pollution osti.govmdpi.com.
Reactivity and Chemical Transformations of 3 Bromomethyl 2 Chlorophenol
Nucleophilic Substitution Reactions (SN2)
The bromomethyl group of 3-(Bromomethyl)-2-chlorophenol is the primary site for nucleophilic substitution reactions. As a primary benzylic halide, it is highly susceptible to SN2 reactions with a wide range of nucleophiles. ucalgary.ca The carbon atom of the bromomethyl group is electrophilic and readily attacked by electron-rich species, leading to the displacement of the bromide ion, which is a good leaving group.
Reaction with Amines: Primary and secondary amines react with the benzylic bromide to form the corresponding secondary and tertiary benzylic amines, respectively. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct. mnstate.edu The use of excess amine can also serve this purpose while driving the reaction to completion. youtube.com
Reaction with Thiols: Thiolate anions, generated by deprotonating thiols with a mild base, are excellent nucleophiles and react efficiently to form thioethers.
Reaction with Alcohols and Hydroxide (B78521): Alcohols and water are generally weaker nucleophiles than amines or thiols. However, under basic conditions, they form alkoxide and hydroxide ions, which are much stronger nucleophiles. The reaction with an alkoxide (e.g., sodium methoxide) yields a benzyl (B1604629) ether, while reaction with hydroxide can lead to the formation of the corresponding benzylic alcohol.
The general reactivity trend for nucleophilic substitution at the benzylic position is influenced by the nucleophilicity of the attacking species.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Amines (R₂NH) | Benzylic Amine | Base (e.g., NaHCO₃, Et₃N) or excess amine |
| Thiols (RSH) | Thioether (Benzyl Sulfide) | Base to form thiolate (e.g., NaOH) |
| Alcohols (ROH) | Benzyl Ether | Strong base to form alkoxide (e.g., NaH) |
| Hydroxide Ion (OH⁻) | Benzylic Alcohol | Aqueous base (e.g., NaOH, KOH) |
The presence of the phenolic hydroxyl group ortho to the bromomethyl group can significantly influence the reaction pathway. Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in an intramolecular SN2 reaction, attacking the adjacent bromomethyl group to form a five-membered cyclic ether, a derivative of dihydrobenzofuran.
This intramolecular cyclization competes with the intermolecular reaction by an external nucleophile. The outcome of the reaction often depends on the reaction conditions:
Concentration: Low concentrations of the external nucleophile favor the intramolecular pathway, as the reactive ends of the molecule are in constant proximity. High concentrations of a strong external nucleophile can favor the intermolecular product.
Base Strength: The choice of base is critical. A strong base will readily deprotonate the phenol (B47542), promoting the intramolecular pathway. If the external nucleophile is significantly stronger than the generated phenoxide, it may outcompete the cyclization.
For example, when treated with a strong base like sodium hydride in a non-nucleophilic solvent, this compound is likely to favor the formation of the chlorinated dihydrobenzofuran derivative. In contrast, treatment with a high concentration of a powerful, soft nucleophile like sodium thiophenoxide might favor the formation of the intermolecular thioether product.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically catalyzed by transition metals like palladium. okstate.edu In this compound, both the aryl chloride and the benzylic bromide can potentially participate in these reactions. However, the aryl C-Cl bond is generally the target for forming new bonds directly on the aromatic ring, while the benzylic C-Br bond has different reactivity patterns. nih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgsumitomo-chem.co.jp This method is widely used due to its mild conditions and high functional group tolerance. mdpi.com
For this compound, the Suzuki-Miyaura reaction would primarily target the C-Cl bond for coupling with an aryl or vinyl boronic acid to form a biaryl or styrenyl derivative, respectively. The catalytic cycle generally involves three key steps:
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
Aryl chlorides are typically less reactive than aryl bromides or iodides in Suzuki couplings. acs.org Therefore, successful coupling of this compound requires specific strategies, such as the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) to facilitate the oxidative addition step, and stronger bases (e.g., carbonates or phosphates) to promote transmetalation. mdpi.comrsc.org
| Component | Example | Function in Suzuki-Miyaura Coupling |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd catalyst and facilitates oxidative addition, especially for aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |
| Organoboron Reagent | Arylboronic acid, Vinylboronic acid | Provides the organic group to be coupled. |
| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and catalyst. |
Besides the Suzuki-Miyaura coupling, several other metal-catalyzed reactions can be employed to functionalize the aryl chloride position of this compound.
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can sometimes lead to higher reaction rates and yields, although they are also more sensitive to moisture and air. nih.govscispace.com This method is effective for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgmdpi.com It is a highly reliable method for synthesizing arylalkynes. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.orgacs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine (primary or secondary). wikipedia.orgorganic-chemistry.orglibretexts.org It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgrug.nl The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org
The presence of two different carbon-halogen bonds in this compound—a benzylic C-Br and an aryl C-Cl—raises the issue of regioselectivity in cross-coupling reactions. The relative reactivity of different organic halides in palladium-catalyzed couplings generally follows the order of bond dissociation energies: C-I > C-Br > C-OTf > C-Cl. libretexts.org
This inherent reactivity difference allows for selective functionalization.
Aryl C-Cl Coupling: Standard palladium-catalyzed cross-coupling conditions (Suzuki, Negishi, etc.) are designed to activate aryl-halogen bonds. Under these conditions, the aryl C-Cl bond is the expected site of reaction. While C-Cl bond activation is more challenging than C-Br, modern catalyst systems with specialized ligands are highly effective. mdpi.com The benzylic C-Br bond is typically not reactive under these specific catalytic cycles. quora.comquora.com
Benzylic C-Br Coupling: Conversely, other catalytic systems, for example those involving iron or nickel under different conditions, can be designed to selectively activate benzylic or alkyl halides in the presence of aryl halides. acs.org This orthogonal reactivity allows for a stepwise functionalization strategy. One could first perform a palladium-catalyzed Suzuki reaction at the aryl chloride position, followed by a separate nucleophilic substitution or a different type of cross-coupling at the benzylic bromide position.
Electronic and steric factors also govern regioselectivity when multiple identical halogens are present on an aromatic ring. nih.govnih.gov For this compound, the primary regiochemical question in palladium catalysis is between the two different types of halides. The well-established reactivity principles of palladium catalysis strongly favor selective reaction at the sp²-hybridized carbon of the aryl chloride over the sp³-hybridized carbon of the benzylic bromide. libretexts.orgacs.org
Cyclization and Heterocyclic Synthesis
The strategic placement of reactive sites on the this compound molecule makes it a valuable precursor for intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic structures.
Benzoxazines are a class of heterocyclic compounds typically synthesized through the Mannich reaction of a phenol, a primary amine, and formaldehyde (B43269). researchgate.netnih.gov The general synthesis involves the formation of a Mannich base from the reaction of the formaldehyde and amine, which then reacts with the phenol. rsc.org The ortho-position of the phenolic hydroxyl group is crucial for the subsequent ring-closing reaction that forms the characteristic oxazine (B8389632) ring.
While this compound itself is an ortho-halophenol, the synthesis of 1,3-benzoxazines typically proceeds via the reaction pathway illustrated below. The process can be carried out using either solution-based or solvent-free methods. nih.govmdpi.com The versatility of this synthesis allows for the incorporation of a wide variety of phenolic and amine precursors, enabling the fine-tuning of the final polymer's properties. mdpi.com The thermal polymerization of these monomers occurs through a cationic ring-opening mechanism, usually at temperatures between 180°C and 250°C, to form highly cross-linked polybenzoxazine networks without the release of volatile byproducts. nih.govmdpi.com
General Synthesis of Benzoxazine (B1645224) Monomers
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
|---|
This foundational reaction provides access to a wide array of benzoxazine structures with tailored functionalities. nih.govhgxx.org
The reactivity of this compound extends beyond benzoxazines to the synthesis of a broader range of heterocyclic compounds. The presence of the electrophilic bromomethyl group and the nucleophilic phenol allows for cyclization reactions with various reagents.
One notable pathway is the palladium-catalyzed carbonylation-cyclization of ortho-halophenols with cyanamide (B42294) to produce 2-amino-4H-benzo[e] nih.govrsc.orgoxazin-4-ones. diva-portal.org This method offers a low-pressure, gas-free approach to carbonylation, utilizing molybdenum hexacarbonyl as a solid source of carbon monoxide. diva-portal.org The reaction is compatible with various substituents on the phenol ring, including chloro and bromo groups. diva-portal.org
Furthermore, the bromomethyl group can be readily displaced by nucleophiles. For instance, reaction with substituted piperidines, piperazines, or imidazoles, followed by demethylation, can yield a series of novel nitrogen-containing heterocycle bromophenols. nih.gov These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the heterocycle attacks the benzylic carbon, displacing the bromide ion. nih.gov This strategy is a key step in building complex molecules with potential biological activity. mdpi.com
Examples of Heterocyclic Synthesis from Ortho-Halophenols
| Starting Material | Reagents | Product |
|---|---|---|
| ortho-Iodophenol | Cyanamide, Pd(PPh₃)₄, Et₃N, Mo(CO)₆ | 2-Amino-4H-benzo[e] nih.govrsc.orgoxazin-4-one diva-portal.org |
| ortho-Bromophenol | Cyanamide, Pd(OAc)₂, Et₃N, Mo(CO)₆ | 2-Amino-4H-benzo[e] nih.govrsc.orgoxazin-4-one diva-portal.org |
Other Significant Reaction Pathways
Beyond cyclization, the functional groups of this compound enable several other important reaction types, including solvolysis, electrophilic substitution on the aromatic ring, and reactions proceeding through radical mechanisms.
The bromomethyl group, being a benzylic halide, is susceptible to solvolysis reactions, where the solvent acts as the nucleophile. study.com In the presence of water (hydrolysis) or other nucleophilic solvents like alcohols, the carbon-bromine bond can cleave to form a benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. This intermediate then reacts with the solvent to form a new product, such as a benzyl alcohol or ether.
The mechanism of solvolysis for benzyl halides can be on the borderline between a unimolecular (Sₙ1) and a bimolecular (Sₙ2) pathway. rsc.org The reaction rate and mechanism are highly influenced by the substituents on the aromatic ring. nih.govnih.gov Electron-withdrawing groups, like the chlorine atom in this compound, generally decrease the rate of Sₙ1 solvolysis by destabilizing the carbocation intermediate. nih.govnih.gov Conversely, electron-donating groups accelerate this process. The reaction proceeds through a transition state where charge is developing, and its structure can be influenced by the electronic nature of the ring substituents. nih.govnih.govresearchgate.net
The aromatic ring of this compound can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The outcome of this reaction is governed by the directing effects of the existing substituents:
Hydroxyl (-OH) group: A powerful activating group and an ortho-, para-director. It strongly directs incoming electrophiles to the positions ortho and para to itself. libretexts.org
Chloro (-Cl) group: A deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. taylorandfrancis.com
Bromomethyl (-CH₂Br) group: A weakly deactivating group due to the inductive effect of the bromine atom.
In this compound, the hydroxyl group is at position 1, the chloro group at position 2, and the bromomethyl group at position 3. The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 6 and 4, respectively). Position 2 is already substituted. Therefore, electrophilic substitution is most likely to occur at position 4 or 6, with the final regioselectivity depending on steric hindrance and the specific reaction conditions. Reactions like nitration, halogenation, and sulfonation are classic examples of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com
The reaction pathways of this compound can involve not only ionic intermediates (carbocations) but also radical species. The carbon-bromine bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, or in the presence of a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)). uchicago.edulumenlearning.com
This homolysis generates a stabilized benzylic radical. Radical chain reactions consist of three main phases: initiation (initial formation of a radical), propagation (the radical reacts to form a new radical), and termination (two radicals combine). lumenlearning.com
Radical Reaction Steps
| Phase | Description |
|---|---|
| Initiation | Homolytic cleavage of a weak bond (e.g., in an initiator like AIBN or the C-Br bond itself) to form initial radicals. lumenlearning.com |
| Propagation | A radical abstracts an atom (e.g., hydrogen) or adds to a double bond, creating a new radical species that continues the chain. lumenlearning.com |
| Termination | Two radical species react with each other to form a stable, non-radical product, ending the chain reaction. lumenlearning.com |
Furthermore, the phenolic hydroxyl group can participate in radical chemistry. The O-H bond can be broken to form a phenoxyl radical, which is resonance-stabilized. nih.gov The stability and reactivity of such radicals are influenced by the other substituents on the ring. nih.gov In some cases, a phenoxyl radical can act as a powerful electron-withdrawing group, facilitating reactions such as nucleophilic aromatic substitution at other positions on the ring through a homolysis-enabled electronic activation strategy. osti.gov The study of these radical pathways is crucial for understanding the degradation of chlorophenols and the formation of potential byproducts in thermal processes. nih.govresearchgate.net
Oxidative Transformations
The oxidation of this compound can proceed through several pathways, primarily involving the phenolic hydroxyl group, which is susceptible to oxidation. The presence of both a chlorine atom and a bromomethyl group on the aromatic ring influences the electron density of the ring and, consequently, its susceptibility to oxidation.
Electrochemical studies on various chlorophenols have shown that they can be oxidized to form phenoxyl radicals. These highly reactive intermediates can then undergo further reactions, such as dimerization to form biphenyl (B1667301) derivatives or coupling to form polymeric structures. In the case of this compound, the initial oxidation would likely form a 3-(bromomethyl)-2-chlorophenoxyl radical.
Further oxidation could lead to the formation of a corresponding benzoquinone. For instance, the oxidation of some chlorophenols has been shown to yield chloro-substituted benzoquinones. By analogy, the oxidation of this compound might be expected to produce 3-(bromomethyl)-2-chlorobenzoquinone. However, the stability of such a product and the potential for further reactions would depend on the specific oxidizing agent and reaction conditions.
Under more aggressive oxidative conditions, such as in supercritical water oxidation, ring-opening reactions can occur. Studies on 2-chlorophenol (B165306) have demonstrated that its oxidation can lead to the formation of smaller organic acids and, ultimately, mineralization to carbon dioxide and hydrogen chloride. It is plausible that this compound would undergo a similar fate under such conditions, with the bromine atom likely being converted to hydrogen bromide.
The bromomethyl group itself could also be a site of oxidation, potentially being converted to a formyl or carboxylic acid group. However, the phenolic hydroxyl group is generally more readily oxidized.
Table 1: Postulated Products of Oxidative Transformations of this compound
| Oxidizing Condition | Potential Product(s) | Plausible Pathway |
| Mild Oxidation | 3-(Bromomethyl)-2-chlorophenoxyl radical | One-electron oxidation of the phenolic hydroxyl group. |
| Dimeric and polymeric products | Coupling of phenoxyl radicals. | |
| Moderate Oxidation | 3-(Bromomethyl)-2-chlorobenzoquinone | Further oxidation of the phenoxyl radical. |
| Strong/Aggressive Oxidation | Maleic acid, oxalic acid, CO₂, HCl, HBr | Ring-opening and mineralization. |
| 2-Chloro-3-hydroxybenzaldehyde | Oxidation of the bromomethyl group. | |
| 2-Chloro-3-hydroxybenzoic acid | Further oxidation of the formyl group. |
Thermal Decomposition Pathways
The thermal decomposition of halogenated phenols is a complex process that can lead to the formation of a wide array of products, including hazardous substances like polyhalogenated dibenzo-p-dioxins and dibenzofurans. Given the presence of both chlorine and bromine in this compound, its thermal decomposition is of significant environmental and health concern.
Studies on the pyrolysis of monobromophenols and the thermal degradation of 2-chlorophenol provide insights into the likely decomposition pathways. At elevated temperatures, the initial steps in the decomposition of this compound would likely involve the cleavage of the C-Br and C-Cl bonds, as well as the loss of the hydroxyl and bromomethyl groups.
The formation of brominated and chlorinated dibenzo-p-dioxins and dibenzofurans is a major concern. Research on the co-pyrolysis of 2-chlorophenol and 2-bromophenol (B46759) has shown the formation of mixed chloro-bromo dibenzo-p-dioxins. This suggests that the thermal decomposition of this compound could serve as a precursor for the formation of various congeners of brominated, chlorinated, and mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans. The intramolecular arrangement of the chloro and hydroxyl groups in the ortho position is known to be a favorable precursor geometry for dioxin formation.
The bromomethyl group can also participate in the decomposition process. Thermal degradation of brominated flame retardants often involves the release of hydrogen bromide, which can act as a flame retardant but also participate in secondary reactions. In the case of this compound, the loss of HBr and HCl would be expected.
The decomposition is likely to proceed through radical mechanisms, with the formation of various reactive intermediates that can recombine to form a complex mixture of products. These can range from simpler molecules like benzene (B151609) and phenol to more complex polycyclic aromatic hydrocarbons (PAHs), some of which may be halogenated.
Table 2: Potential Products from the Thermal Decomposition of this compound
| Product Category | Specific Examples | Formation Pathway |
| Simple Gases | HBr, HCl, H₂O, CO, CO₂ | Cleavage of C-Br, C-Cl, C-O, and C-C bonds. |
| Aromatic Hydrocarbons | Benzene, Toluene, Phenol | Dehalogenation, dehydroxylation, and fragmentation of the parent molecule. |
| Halogenated Aromatics | Chlorobenzene, Bromobenzene, Dichlorobenzenes, Dibromobenzenes | Recombination of aromatic radicals with halogen atoms. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Anthracene (and their halogenated derivatives) | High-temperature condensation reactions. |
| Polyhalogenated Dibenzo-p-dioxins (PXDDs) and Dibenzofurans (PXDFs) | Monobromo-monochloro-DD/DFs, Dibromo-dichloro-DD/DFs, etc. | Precursor condensation and de novo synthesis. |
Computational Chemistry Investigations of 3 Bromomethyl 2 Chlorophenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties for substituted phenols, including optimized geometries, electronic distributions, and chemical reactivity. karazin.uaresearchgate.net
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For halogenated phenols, this is crucial as the positions of the substituents significantly influence the molecule's properties. DFT methods, such as the B3LYP functional combined with a 6-311+G(d,p) basis set, are commonly used to find the minimum energy structure. karazin.ua
In 3-(Bromomethyl)-2-chlorophenol, the geometry is influenced by several factors. The presence of the chloro substituent at the ortho position relative to the hydroxyl group allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom. This type of bonding is known to affect the stability and acidity of ortho-chlorophenols. researchgate.net Furthermore, the steric and electronic effects of the bromine and chlorine atoms cause subtle distortions in the benzene (B151609) ring from a perfect hexagonal geometry. nih.gov The electronic structure analysis reveals how electrons are distributed within the molecule. The electron-withdrawing inductive effects of the chlorine and bromine atoms, as well as the hydroxyl group, modulate the electron density of the aromatic ring, which in turn affects the molecule's reactivity. nih.govrsc.org
Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) This table presents typical bond lengths and angles for a chlorophenol derivative calculated via DFT, provided as an example of the data obtained from geometry optimization.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-O | 1.36 |
| O-H | 0.97 |
| C-Cl | 1.75 |
| C-C (aromatic) | 1.39 - 1.41 |
| **Bond Angles (°) ** | |
| C-C-O | 121.0 |
| C-O-H | 109.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. malayajournal.orgnih.gov Conversely, a large HOMO-LUMO gap indicates high stability. rjpn.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the phenyl ring and potentially the C-Br bond of the bromomethyl group. This distribution suggests the phenyl ring is susceptible to electrophilic attack, while the bromomethyl group is a prime site for nucleophilic attack. The energy gap for similar para-halophenols has been calculated to be around 5.7 eV. imist.ma
Exemplary Frontier Molecular Orbital Energies for Halogenated Phenols The following table provides representative FMO data for related compounds, illustrating the typical values obtained from DFT calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| p-Chlorophenol | -6.565 | -0.834 | 5.731 | imist.ma |
| p-Bromophenol | -6.507 | -0.829 | 5.678 | imist.ma |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It plots the electrostatic potential onto a constant electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orguni-muenchen.de Conventionally, electron-rich areas with a negative potential are colored red, while electron-poor regions with a positive potential are colored blue. Neutral regions are typically green. wolfram.comacadpubl.eu
MEP analysis is invaluable for predicting how a molecule will interact with other reagents. acadpubl.eu For this compound, the MEP map would be expected to show:
Negative Potential (Red): A significant region of negative potential would be located around the electronegative oxygen atom of the hydroxyl group, making it the most likely site for electrophilic attack and hydrogen bond donation. researchgate.net
Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atom of the hydroxyl group and the hydrogens of the bromomethyl group, indicating their susceptibility to nucleophilic attack.
Influence of Halogens: The chlorine and bromine atoms would also influence the electrostatic potential of the aromatic ring, creating a complex distribution of charge that affects intermolecular interactions. researchgate.net
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. These global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's stability and reactivity. rjpn.orgjmcs.org.mx
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govrjpn.org
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ²/2η). nih.gov
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a high electrophilicity index suggests a molecule is a strong electrophile. rjpn.org
Illustrative Global Reactivity Descriptors for a Halogenated Phenol (p-Chlorophenol) This table presents descriptor values calculated for p-chlorophenol at the B3LYP/6-311G(d,p) level, serving as an example.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.565 |
| Electron Affinity (A) | -ELUMO | 0.834 |
| Electronegativity (χ) | (I+A)/2 | 3.699 |
| Chemical Hardness (η) | (I-A)/2 | 2.865 |
| Electrophilicity Index (ω) | χ²/2η | 2.387 |
(Data derived from values in reference imist.ma)
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. reddit.com
Functionals: The functional approximates the exchange-correlation energy. For organic molecules like substituted phenols, the B3LYP hybrid functional is a widely used and well-benchmarked choice that often provides reliable geometries and energies. reddit.com However, for systems where long-range interactions, such as dispersion forces, are important, functionals with dispersion corrections (e.g., B3LYP-D3) or range-separated functionals (e.g., ωB97XD, CAM-B3LYP) may provide more accurate results. youtube.comdeepdyve.com
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the larger 6-311G(d,p), are common starting points. youtube.com For molecules containing halogens and where phenomena like hydrogen bonding or anion stability are of interest, it is crucial to include:
Polarization functions (d,p): These allow for more flexibility in describing the shape of orbitals and are essential for accurate bonding descriptions. youtube.com
Diffuse functions (+): These are important for accurately describing species with diffuse electron density, such as anions, and for modeling non-covalent interactions. youtube.com Therefore, a basis set like 6-311++G(d,p) is often a robust choice for studies on halogenated phenols. nih.gov The selection always involves a compromise between the desired accuracy and the available computational resources. youtube.com
Mechanistic Studies through Computational Modeling
Beyond static properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. nih.govrsc.org
For this compound, several reaction mechanisms could be investigated using these methods:
Nucleophilic Substitution: The bromomethyl group is a reactive site for nucleophilic substitution (SN2) reactions. Computational modeling could be used to study its reaction with various nucleophiles, calculating the transition state structure and activation barrier to predict reactivity.
Phenoxyl Radical Formation: Like other phenols, the hydrogen atom of the hydroxyl group can be abstracted by radicals, forming a phenoxyl radical. acs.orgacs.org DFT calculations can model this hydrogen abstraction process, determine the O-H bond dissociation enthalpy (BDE), and investigate the subsequent reactions of the resulting radical, which are relevant in antioxidant chemistry and combustion processes. rsc.orgnih.gov
Electrophilic Aromatic Substitution: The reactivity of the aromatic ring towards electrophiles could be modeled. By calculating the energies of the intermediate carbocations (sigma complexes) formed during the attack at different positions on the ring, the directing effects of the existing substituents (Cl, OH, CH2Br) can be theoretically confirmed. britannica.com
These computational studies provide a molecular-level understanding of reaction pathways that can be difficult to access through experimental means alone.
Spectroscopic Characterization of 3 Bromomethyl 2 Chlorophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 3-(Bromomethyl)-2-chlorophenol is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the chloro, hydroxyl, and bromomethyl substituents on the benzene (B151609) ring.
Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically non-equivalent and are expected to resonate in the downfield region, typically between 6.8 and 7.5 ppm. Their specific shifts and coupling patterns (as doublets or triplets) would depend on their position relative to the substituents.
Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are deshielded by the adjacent bromine atom and the aromatic ring. This results in a characteristic singlet (assuming no coupling with other protons) appearing in the range of 4.3 to 4.7 ppm.
Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable, appearing anywhere from 4 to 7 ppm. chemistryconnected.com The exact position depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. chemistryconnected.com This peak can be confirmed by D₂O exchange, which causes the signal to disappear from the spectrum. chemistryconnected.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | 4.0 - 7.0 | Broad Singlet |
| Ar-H | 6.8 - 7.5 | Multiplet |
| -CH₂Br | 4.3 - 4.7 | Singlet |
Note: Data are predicted based on typical chemical shift ranges for substituted phenols and benzylic halides.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts for this compound are influenced by the electronegative substituents.
Aromatic Carbons (Ar-C): Aromatic carbons typically resonate between 115 and 160 ppm. oregonstate.edu The carbon atom bonded to the hydroxyl group (C-OH) is expected to be the most downfield in the aromatic region (around 150-158 ppm), while the carbon bonded to the chlorine atom (C-Cl) would also be significantly downfield. The other aromatic carbons will appear at slightly higher fields.
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is an sp³-hybridized carbon attached to an electronegative bromine atom. Its signal is expected to appear in the range of 30 to 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-OH | 150 - 158 |
| C-Cl | 125 - 135 |
| Ar-C | 115 - 140 |
| -CH₂Br | 30 - 40 |
Note: Data are predicted based on established chemical shift ranges for substituted aromatic compounds. oregonstate.edulibretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify functional groups and analyze the electronic properties of the molecule, respectively.
In the IR spectrum , characteristic absorption bands confirm the presence of key functional groups. For this compound, the most significant peaks include:
A strong, broad absorption band for the O-H stretch of the phenolic group, typically found between 3200 and 3600 cm⁻¹.
A strong C-O stretching vibration, appearing in the region of 1200-1260 cm⁻¹.
Aromatic C=C stretching vibrations, which are observed as multiple sharp peaks in the 1450-1600 cm⁻¹ range.
Aromatic C-H stretching, which appears just above 3000 cm⁻¹.
C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch for chlorophenols can be found around 650-800 cm⁻¹, while the C-Br stretch is typically observed at lower frequencies, between 500 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1200 - 1260 |
| Aryl Halide | C-Cl Stretch | 650 - 800 |
| Alkyl Halide | C-Br Stretch | 500 - 600 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenol (B47542) itself shows a maximum absorption (λmax) around 275 nm. researchgate.net The presence of chloro and bromomethyl substituents on the benzene ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption band due to their influence on the electronic structure of the phenolic chromophore.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive structural proof.
For a derivative of this compound, a single-crystal X-ray diffraction analysis would reveal:
Molecular Conformation: The precise orientation of the hydroxyl, chloro, and bromomethyl groups relative to the benzene ring.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, particularly involving the phenolic -OH group, which can form strong donor-acceptor interactions. Halogen bonding involving the chlorine and bromine atoms might also be observed.
Crystal Packing: How the individual molecules arrange themselves in the crystal lattice, which influences the physical properties of the solid.
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features.
For this compound, the mass spectrum would exhibit several key features:
Molecular Ion (M⁺) Peak: A prominent cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pattern of peaks at M, M+2, and M+4. The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.
Fragmentation Patterns: The molecule is expected to undergo predictable fragmentation upon ionization. A common fragmentation pathway is the loss of a bromine atom (·Br), which is a stable radical. This would result in a significant peak at [M-79]⁺ and [M-81]⁺. Another likely fragmentation is the cleavage of the entire bromomethyl group (-CH₂Br), leading to a peak corresponding to the chlorohydroxybenzyl cation. The fragmentation of chlorophenols can also involve the loss of HCl. nih.gov
The unique isotopic pattern and predictable fragmentation pathways make mass spectrometry a highly specific tool for identifying this compound and its derivatives. nih.gov
Applications As a Synthetic Building Block and Future Research Directions
A Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic importance of 3-(Bromomethyl)-2-chlorophenol lies in its utility as a versatile intermediate in the synthesis of intricate organic molecules, particularly those with pharmaceutical relevance. guidechem.com The presence of the hydroxyl, chloro, and reactive bromomethyl groups allows for sequential and regioselective modifications, making it a valuable precursor for constructing complex molecular architectures.
One of the most notable applications of this compound is in the preparation of advanced pharmaceutical intermediates. It has been identified as a key starting material in the synthesis of inhibitors for the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) checkpoint pathway. guidechem.com These inhibitors are at the forefront of cancer immunotherapy. By blocking the PD-1/PD-L1 interaction, these therapeutic agents can restore and enhance the immune system's ability to recognize and attack cancer cells.
Furthermore, this compound serves as a crucial precursor in the development of dual inhibitors for the Dopamine D2 and Dopamine Transporter (DAT) receptors. guidechem.com These types of compounds are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia. The development of such dual-acting agents may offer improved therapeutic profiles with potentially fewer side effects compared to existing treatments.
The synthesis of these complex molecules often involves multi-step reaction sequences where the different functional groups of this compound are selectively manipulated to build the final, intricate structure. The bromomethyl group, in particular, is a versatile handle for introducing various substituents through nucleophilic substitution reactions.
A Precursor for Advanced Materials and Specialty Chemicals
While the primary documented applications of this compound are in the pharmaceutical sector, its chemical structure suggests potential as a precursor for the development of advanced materials and specialty chemicals. The phenolic and bromomethyl functionalities are particularly suited for incorporation into polymeric structures.
The hydroxyl group can undergo polymerization reactions, such as polycondensation, to form polyethers or polyesters. The bromomethyl group can be utilized for post-polymerization modification or as an initiator for certain types of polymerization. The presence of both chlorine and bromine atoms could also impart flame-retardant properties to resulting materials.
In the realm of specialty chemicals, the reactivity of this compound allows for its use in creating a variety of derivatives. These derivatives could find applications as agrochemicals, dyes, or other fine chemicals. For instance, the phenolic hydroxyl group can be etherified or esterified to produce a range of compounds with tailored properties.
Untapped Potential in Novel Catalyst Development and Ligand Design
The structure of this compound presents intriguing possibilities for the development of novel catalysts and ligands, although specific examples are not yet prevalent in the scientific literature. The phenolic oxygen and the potential for derivatization of the bromomethyl group into other coordinating moieties (e.g., phosphines, amines, or thiols) make it a candidate for ligand synthesis.
Such ligands could be used to chelate with various metal centers, forming organometallic complexes. These complexes could then be investigated for their catalytic activity in a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the aromatic ring, influenced by the chloro and hydroxyl substituents, could play a crucial role in tuning the catalytic activity of the resulting metal complex.
The development of chiral catalysts based on derivatives of this compound is another area of potential exploration. By introducing chiral centers through modification of the bromomethyl group or by resolving racemic mixtures, enantioselective catalysts could be designed for asymmetric synthesis.
Emerging Methodologies for Enhanced Synthesis and Transformation
Current research efforts are focused on developing more efficient and sustainable methods for the synthesis and transformation of halogenated phenols. While specific emerging methodologies for this compound are not extensively detailed, general advancements in organic synthesis are applicable.
Modern synthetic strategies that could be applied to this compound include:
Continuous Flow Chemistry: This technology offers improved safety, efficiency, and scalability for reactions involving reactive intermediates. The synthesis and subsequent transformations of this compound could benefit from the precise control of reaction parameters offered by flow reactors.
Photoredox Catalysis: This powerful synthetic tool utilizes visible light to initiate a wide range of chemical reactions under mild conditions. It could be employed for the functionalization of the aromatic ring or the transformation of the bromomethyl group.
Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity and sustainability. Enzymes could potentially be used for the selective modification of the functional groups on this compound.
These emerging methodologies have the potential to streamline the synthesis of derivatives of this compound, making them more accessible for various applications.
Theoretical and Computational Advances in Predicting Chemical Behavior
While specific theoretical and computational studies on this compound are limited, computational chemistry provides powerful tools to predict its chemical behavior and reactivity. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule.
These computational insights can help in:
Predicting Reaction Sites: By mapping the electron density and electrostatic potential, it is possible to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.
Understanding Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways for various transformations of this compound, aiding in the optimization of reaction conditions.
Designing Novel Derivatives: By computationally screening virtual libraries of derivatives, it is possible to identify candidates with desired electronic or steric properties for specific applications, such as in ligand design or materials science.
Q & A
Q. What synthetic methodologies are commonly employed for 3-(Bromomethyl)-2-chlorophenol?
The synthesis typically involves bromination of a pre-chlorinated phenol derivative. For example, brominating agents like N-bromosuccinimide (NBS) or HBr under acidic conditions can introduce the bromomethyl group at the meta position of 2-chlorophenol. Protecting groups (e.g., acetyl) may be used to prevent unwanted side reactions during substitution. Reaction optimization often requires controlled temperatures (0–25°C) and inert atmospheres to minimize decomposition .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Key methods include:
- NMR : H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the bromomethyl group (δ ~4.5 ppm). C NMR distinguishes chlorine- and bromine-substituted carbons.
- UV-Vis : Absorption peaks near 270–290 nm (attributed to the phenolic and halogenated aromatic system) .
- Mass Spectrometry : Molecular ion peaks at m/z ≈ 220–225 (M) with isotopic patterns characteristic of Br and Cl .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (PAC-1: 2.1 mg/m³) .
- Disposal : Absorb spills with diatomite or sand, and dispose as halogenated organic waste per EPA guidelines .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize synthesis conditions?
RSM using Central Composite Design (CCD) evaluates variables like pH, temperature, and reagent molar ratios. For example:
Q. What mechanisms govern environmental degradation of this compound?
- Hydrolysis : The bromomethyl group hydrolyzes to methanol under alkaline conditions (pH > 10), forming 2-chloro-3-methylphenol.
- Photolysis : UV exposure cleaves C-Br bonds, generating free radicals that react with dissolved oxygen.
- Microbial Degradation : Aerobic bacteria (e.g., Pseudomonas spp.) metabolize the compound via dehalogenase pathways, though rates are slower than for unchlorinated analogs .
Q. How does the bromomethyl substituent influence reactivity compared to methyl or chloro groups?
- Electronic Effects : The electron-withdrawing bromine increases electrophilicity at the methyl position, enhancing nucleophilic substitution (e.g., SN2 reactions).
- Steric Effects : The bromomethyl group’s bulkiness reduces reaction rates in sterically hindered environments compared to smaller substituents like -CH.
- Leaving Group Ability : Bromine’s superior leaving capacity (vs. chlorine) facilitates elimination or coupling reactions .
Q. What in vitro models are suitable for assessing acute toxicity?
Q. How can contradictory stability data in different solvents be resolved?
- Methodological Refinement : Validate HPLC/GC methods with internal standards (e.g., deuterated analogs) to ensure accuracy.
- Variable Control : Test stability under varying light, temperature (4°C vs. 25°C), and humidity (0–80% RH).
- Degradation Kinetics : Use Arrhenius plots to extrapolate shelf-life in accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
